molecular formula C5H9N3S B1275971 1-Ethyl-2-methyl-3-cyanoisothiourea CAS No. 5848-25-9

1-Ethyl-2-methyl-3-cyanoisothiourea

Cat. No.: B1275971
CAS No.: 5848-25-9
M. Wt: 143.21 g/mol
InChI Key: BUFQRIDSXBTSDH-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-3-cyanoisothiourea is a synthetic compound that belongs to the class of isothioureas. It has garnered significant attention in the scientific community due to its potential biological and industrial applications. This compound is known for its unique properties, which make it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methyl-3-cyanoisothiourea typically involves the reaction of ethyl isothiocyanate with methylamine and cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-3-cyanoisothiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted isothioureas.

Scientific Research Applications

1-Ethyl-2-methyl-3-cyanoisothiourea has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and catalytic processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-3-cyanoisothiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

    1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide: Known for its low viscosity and high conductivity, making it suitable for use as an electrolyte in lithium-ion batteries.

    Dimethyl N-cyanodithioiminocarbonate: A highly reactive compound used in the synthesis of various heterocycles and known for its biological activity.

Uniqueness: Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl N-cyano-N'-ethylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3-7-5(9-2)8-4-6/h3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFQRIDSXBTSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406511
Record name 1-ethyl-2-methyl-3-cyanoisothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5848-25-9
Record name Methyl N-cyano-N′-ethylcarbamimidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5848-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethyl-2-methyl-3-cyanoisothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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